molecular formula C16H15FN4O2 B12616967 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-99-0

4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12616967
CAS No.: 917759-99-0
M. Wt: 314.31 g/mol
InChI Key: ZGOMNORPQOVYCD-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound that belongs to the class of pyridopyrimidines. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a pyridine ring with a pyrimidine ring.

Preparation Methods

The synthesis of 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves several steps. One common method includes the condensation of 5-fluoro-2-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the pyridopyrimidine core. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes, such as kinases, which play a role in cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cell growth and proliferation. This makes it a potential candidate for anticancer therapy .

Properties

CAS No.

917759-99-0

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

4-ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H15FN4O2/c1-3-23-15-14-12(20-16(18)21-15)6-5-11(19-14)10-8-9(17)4-7-13(10)22-2/h4-8H,3H2,1-2H3,(H2,18,20,21)

InChI Key

ZGOMNORPQOVYCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=CC(=C3)F)OC)N

Origin of Product

United States

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